molecular formula C14H14N2O2 B6305753 Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate CAS No. 874879-89-7

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate

Cat. No.: B6305753
CAS No.: 874879-89-7
M. Wt: 242.27 g/mol
InChI Key: PWUVOOGPKKBSGL-UHFFFAOYSA-N
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Description

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the indazole core. The esterification of the resulting indazole with ethyl chloroformate under basic conditions produces the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups.

Scientific Research Applications

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication by targeting viral proteins.

Comparison with Similar Compounds

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate can be compared with other indazole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.

    2H-indazole-3-carboxylic acid: A closely related compound with similar structural features but different functional groups.

Properties

IUPAC Name

ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-6H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUVOOGPKKBSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCC3=CC=CC=C3C2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517305
Record name Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29984-86-9
Record name Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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